molecular formula C3H3F2NO4 B13415613 Methyl difluoronitroacetate CAS No. 428-13-7

Methyl difluoronitroacetate

Cat. No.: B13415613
CAS No.: 428-13-7
M. Wt: 155.06 g/mol
InChI Key: WTHNVDSODCAINI-UHFFFAOYSA-N
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Description

Methyl difluoronitroacetate (C₃H₃F₂NO₄) is a fluorinated nitro-containing methyl ester. Structurally, it comprises a methyl ester backbone with two fluorine atoms and a nitro group (-NO₂) attached to the alpha carbon. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions and cycloadditions.

Properties

CAS No.

428-13-7

Molecular Formula

C3H3F2NO4

Molecular Weight

155.06 g/mol

IUPAC Name

methyl 2,2-difluoro-2-nitroacetate

InChI

InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3

InChI Key

WTHNVDSODCAINI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C([N+](=O)[O-])(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl difluoronitroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl Fluoroacetate (C₃H₅FO₂) :

  • Structure : Contains a single fluorine atom at the alpha position (SMILES: C(CF)(OC)=O) .
  • Reactivity : The fluorine atom induces moderate electron withdrawal, making the ester less reactive than nitro-substituted analogs.
  • Toxicity : Highly toxic (LD₅₀ ~ 0.1 mg/kg in rodents), acting as a metabolic inhibitor .

Methyl Difluoronitroacetate :

  • Structure : Features two fluorine atoms and a nitro group (hypothetical SMILES: C(C(F)(F)N+[O-])(OC)=O).
  • Reactivity : The nitro group strongly withdraws electrons, increasing acidity (pKa ~ 1–2) and enhancing susceptibility to nucleophilic attack compared to methyl fluoroacetate.

Methyl Salicylate (C₈H₈O₃) :

  • Structure : Aromatic ester with a hydroxyl group (Table 3 in ).
  • Applications : Used in fragrances and pharmaceuticals due to its low volatility (boiling point: 222°C) and stability .

Physical and Chemical Properties

The table below compares key properties of this compound with similar compounds, based on structural analogs and available

Property This compound* Methyl Fluoroacetate Methyl Salicylate
Molecular Formula C₃H₃F₂NO₄ C₃H₅FO₂ C₈H₈O₃
Molecular Weight (g/mol) 179.06 108.07 152.15
Boiling Point (°C) ~150–170 (estimated) 109–110 222
Solubility Low in water, high in organics Similar Miscible in ethanol
Toxicity High (inferred) High (LD₅₀: 0.1 mg/kg) Low

*Data for this compound are estimated based on structural analogs.

Biological Activity

Overview of Methyl Difluoronitroacetate

This compound is an organofluorine compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its structure includes a nitro group and two fluorine atoms, which contribute to its unique chemical properties and biological activities.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.

Key Mechanisms:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation: The compound can act as a ligand for various receptors, influencing signaling pathways.

Toxicity and Safety

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity. The toxicity profile of this compound is influenced by factors such as dosage, route of exposure, and the specific biological system being studied.

Toxicological Studies:

  • Acute Toxicity: Initial studies suggest moderate acute toxicity in laboratory animals.
  • Chronic Exposure: Long-term exposure studies are necessary to determine potential carcinogenic or mutagenic effects.

Case Studies

  • Agricultural Applications:
    • In studies focusing on agricultural uses, this compound has shown effectiveness as a pesticide. Its ability to disrupt insect metabolism makes it a candidate for further development in pest control strategies.
  • Pharmaceutical Research:
    • Preliminary research indicates potential applications in drug development, particularly in targeting specific cancer pathways. The compound's fluorinated nature could enhance the efficacy of existing therapeutic agents.

Data Table: Biological Activity Summary

PropertyDescription
Chemical StructureThis compound
Molecular FormulaC4H4F2N2O2
Mechanism of ActionEnzyme inhibition, receptor modulation
Acute ToxicityModerate (specific values pending)
Potential ApplicationsPesticide, anticancer agent

Recent Studies

  • In vitro Studies:
    • Laboratory tests have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • In vivo Studies:
    • Animal models indicate that administration of the compound can lead to significant reductions in tumor size, warranting further investigation into its therapeutic potential.

Q & A

Q. How can researchers optimize the synthesis of methyl difluoronitroacetate to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires evaluating solvent polarity (e.g., dichloromethane or acetonitrile for nitro group stability), temperature control (0–5°C to minimize decomposition), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Step-wise synthesis (nitration followed by fluorination) often improves purity compared to one-pot reactions. Impurities like unreacted intermediates or byproducts (e.g., hydrolyzed esters) should be monitored via TLC or HPLC. Design of Experiments (DoE) can systematically assess interactions between variables (e.g., reaction time, catalyst loading). Purity validation via 19F^{19}\text{F} NMR and elemental analysis is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

Methodological Answer: Key techniques include:

  • 19F^{19}\text{F} NMR : Identifies fluorine environments; chemical shifts between -60 to -80 ppm are typical for CF2_2 groups.
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Resolves ester methyl groups (~3.8 ppm for 1H^{1}\text{H}) and nitro-adjacent carbons.
  • IR Spectroscopy : Confirms ester C=O (~1740 cm1^{-1}) and nitro NO2_2 (~1530 cm1^{-1}) stretches. Challenges like peak overlap in NMR can be mitigated by 2D techniques (e.g., HSQC, HMBC) or comparing with computational predictions (DFT). PubChem and crystallographic databases provide reference data for cross-validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) models electron-withdrawing effects of nitro and fluorine groups, predicting activation energies for SN2 pathways. Solvent effects are incorporated via Polarizable Continuum Models (PCM). For example, calculations may reveal steric hindrance at the α-carbon due to the CF2_2 group, explaining reduced reactivity compared to non-fluorinated analogs. Experimental kinetic studies (e.g., varying nucleophile concentration) validate computational findings, with discrepancies prompting re-evaluation of transition-state assumptions.

Q. What strategies resolve contradictions between experimental and theoretical data regarding the stability of this compound under varying conditions?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Systematic approaches include:

  • Stability Studies : Accelerated degradation tests (40–60°C) monitored via GC-MS to identify decomposition products (e.g., methyl nitroacetate from defluorination).
  • Computational Degradation Pathways : Compare DFT-predicted bond dissociation energies with experimental Arrhenius plots.
  • Cross-Validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm degradation mechanisms. Studies on perfluorinated compounds (PFCs) highlight the need for empirical validation of thermal stability .

Q. How to design experiments to investigate this compound as a fluorinating agent in complex organic syntheses?

Methodological Answer: Design comparative studies with established fluorinating agents (e.g., DAST) to assess efficiency. Key steps:

  • Substrate Scope Screening : Test aryl/alkyl substrates under controlled conditions (dry N2_2 atmosphere).
  • Isotopic Labeling : Use 18F^{18}\text{F}-labeled this compound to track fluorine transfer via radio-HPLC.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to distinguish ionic vs. radical pathways. Steric maps (from X-ray crystallography) and Hammett plots correlate electronic effects with reaction rates.

Notes

  • For fluorinated intermediates, consult reagent catalogs for handling protocols (e.g., inert storage conditions) .
  • Contradictory stability data may reflect batch-specific impurities; rigorous purification (e.g., column chromatography) is essential .

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